Pyrazole
Overview
Description
Pyrazole is an organic compound belonging to the azole group, characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The molecular formula of this compound is C₃H₄N₂. This heterocyclic compound is known for its weak basicity and is a significant scaffold in various biologically active compounds .
Scientific Research Applications
Pyrazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Pyrazole primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of various physiological processes including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
It’s known that this compound derivatives can exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . For example, phenylthis compound insecticides function by blocking glutamate-activated chloride channels in insects .
Biochemical Pathways
It’s known that this compound derivatives can impact a variety of biological processes, potentially affecting multiple pathways . For instance, some this compound derivatives have been found to inhibit succinate dehydrogenase, an enzyme involved in the citric acid cycle .
Pharmacokinetics
Due to the unique physicochemical properties of the this compound core, this compound-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
The result of this compound’s action can vary depending on the specific derivative and its targets. For instance, some this compound derivatives have shown potent and selective antiproliferative activity across multiple cancer cell lines . Other derivatives have demonstrated antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of this compound with ozone is moderate to high, especially when compared to six-membered heterocyclic amines such as pyridine . This suggests that the environmental presence of ozone could potentially influence the action of this compound.
Safety and Hazards
Future Directions
The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This review summarizes the recent advances in the green multicomponent synthesis of pyrano [2,3-c]this compound and spiro-pyrano [2,3-c]this compound derivatives .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules, contributing to their diverse physiological and pharmacological activities . The nature of these interactions is complex and can vary depending on the specific derivative and biological context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are vast. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the context and the specific this compound derivative .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific this compound derivative and the biological context .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazole can be synthesized through several methods:
Condensation of Hydrazines with 1,3-Diketones: This is a classical method where hydrazines react with 1,3-diketones to form pyrazoles.
Cycloaddition Reactions: Pyrazoles can also be synthesized via [3+2] cycloaddition reactions involving diazo compounds and dipolarophiles.
Dehydrogenative Coupling: This method involves the coupling of 1,3-diols with arylhydrazines in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves the condensation of hydrazines with diketones under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent and a catalyst to facilitate the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of pyrazoline derivatives.
Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of this compound.
Substitution: Substitution reactions often involve reagents like aryl halides and catalysts such as palladium.
Major Products:
Oxidation: Oxidized this compound derivatives.
Reduction: Pyrazoline derivatives.
Substitution: N-arylpyrazoles and other substituted pyrazoles.
Comparison with Similar Compounds
Imidazole: Another five-membered ring compound with two nitrogen atoms, but in non-adjacent positions.
Isoxazole: Similar to pyrazole but with an oxygen atom replacing one of the nitrogen atoms.
Thiazole: Contains a sulfur atom and a nitrogen atom in the five-membered ring.
Uniqueness of this compound:
Structural Features: The adjacent nitrogen atoms in this compound provide unique electronic properties and reactivity compared to other similar compounds.
Biological Activity: this compound derivatives often exhibit distinct biological activities, making them valuable in drug development and other applications.
This compound’s unique structure and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKZEGDFNFYCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105809-46-9 | |
Record name | 1H-Pyrazole, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105809-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2059774 | |
Record name | Pyrazole | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |
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Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Pyrazole | |
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Vapor Pressure |
1.19 [mmHg] | |
Record name | Pyrazole | |
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CAS No. |
288-13-1 | |
Record name | Pyrazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=288-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrazole | |
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Record name | Pyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02757 | |
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Record name | pyrazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410 | |
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Record name | 1H-Pyrazole | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pyrazole | |
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Record name | Pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471 | |
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Record name | PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methylpyrazole interact with its target to prevent methanol poisoning?
A1: 4-methylthis compound acts as a potent inhibitor of alcohol dehydrogenase (alcohol:NAD+ oxidoreductase, EC 1.1.1.1), the enzyme responsible for metabolizing methanol into toxic formic acid. [] By inhibiting this enzyme, 4-methylthis compound prevents the formation of formic acid and thus mitigates methanol toxicity. []
Q2: What is the basic chemical structure of this compound?
A2: this compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (N1 and N2).
Q3: How can spectroscopic techniques be used to characterize this compound derivatives?
A4: Various spectroscopic methods like Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to characterize the structure of newly synthesized this compound derivatives. [] For instance, FTIR can identify specific functional groups like the azomethine (CH=N) group in Schiff base this compound derivatives. [] NMR provides detailed information about the types and arrangements of hydrogen and carbon atoms in the molecule, while MS helps determine the molecular weight and fragmentation pattern, further confirming the structure. [, , , ]
Q4: Can Lewis acids be used to synthesize poly(pyrazolyl)borate ligands?
A5: Yes, Lewis acids like MeB(OiPr)2 and BF3·Et2O can catalyze the reaction between Li[MeBH3] or Na[BH4] with pyrazoles to produce poly(pyrazolyl)borate ligands under relatively mild conditions. [] This method offers advantages over traditional methods by improving reaction yields and reducing reaction times. []
Q5: How is computational chemistry used to study this compound derivatives?
A6: Computational methods, such as density functional theory (DFT) calculations, help understand the stability and electronic properties of this compound derivatives. [] For example, DFT calculations were employed to determine the relative stability of regioisomeric dihydropyrazoles, showing the influence of substituents on their energetic preference. []
Q6: Can you provide an example of QSAR being applied to this compound research?
A7: Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools in this compound research, particularly in the development of novel miticides. In a study focusing on 4,5-dihydrothis compound-5-thiones (DHPs), QSAR analysis using physicochemical parameters and hydrophobicity indices revealed that the miticidal activity of DHPs was primarily driven by hydrophobicity. [] The study also highlighted the positive impact of bulky substituents on the 3-phenyl ring and identified an optimal hydrophobicity range for enhanced activity. []
Q7: How do substituents on the this compound ring affect the biological activity of this compound derivatives?
A8: Substitutions on the this compound ring significantly influence the biological activity of this compound derivatives. For instance, in a study investigating the miticidal activity of 4,5-dihydrothis compound-5-thiones (DHPs), the presence of an unsubstituted phenyl ring at the 1-position, a 4-substituted phenyl ring at the 3-position, and a thioxo group at the 5-position were found to be crucial for potent activity. []
Q8: What is the impact of incorporating a ferrocene moiety into this compound structures?
A9: The introduction of a ferrocene moiety into this compound structures is a promising strategy to enhance biological activities. Since numerous ferrocene derivatives have demonstrated anticancer properties, combining them with the inherent biological activity of pyrazoles could lead to compounds with augmented or novel activities, particularly against various tumor types. []
Q9: How do structural modifications of this compound derivatives influence their binding affinity to the nicotinic acid receptor?
A10: Substitutions on the this compound ring can significantly impact their binding affinity for the G protein-coupled nicotinic acid receptor. A study revealed that introducing alkyl and aralkyl groups at the 5-position of this compound-3-carboxylic acid led to compounds with substantial affinity for this receptor. [] Notably, compounds like 5-propylthis compound-3-carboxylic acid (4f) and 5-butylthis compound-3-carboxylic acid (4g) exhibited promising affinity and partial agonist activity, suggesting their potential as lead compounds for developing novel hypolipidemic agents. []
Q10: How is β-pyrazol-1-ylalanine metabolized in mice?
A11: β-Pyrazol-1-ylalanine, unlike its parent compound this compound, exhibits remarkable metabolic inertness in mice. [] Following oral administration, β-pyrazol-1-ylalanine is primarily excreted unchanged in the urine, with no detectable levels found in the liver. [] This metabolic characteristic distinguishes it from this compound, which undergoes significant metabolic transformations in the liver, highlighting the profound impact of structural modifications on the pharmacokinetic profiles of this compound derivatives. []
Q11: What in vivo model was used to study the effect of 4-methylthis compound on methanol poisoning?
A12: Studies in monkeys have demonstrated that 4-methylthis compound can effectively prevent methanol toxicity. [] When administered at plasma levels above 10 μM, 4-methylthis compound successfully blocked the accumulation of formic acid, the toxic metabolite of methanol, in monkeys given lethal doses of methanol. [] This research highlights the potential of 4-methylthis compound as a therapeutic agent for treating methanol poisoning in humans. []
Q12: How does this compound affect the development of an ethanol-induced fatty liver in rats?
A13: this compound demonstrates a protective effect against ethanol-induced fatty liver development in rats. [] When administered alongside ethanol, this compound completely inhibited the increase in hepatic triglyceride concentration, a hallmark of alcoholic fatty liver disease. [] Interestingly, this preventive effect occurred despite elevated blood ethanol levels in the this compound-treated group, indicating that ethanol metabolism, rather than ethanol itself, plays a crucial role in the pathogenesis of alcoholic fatty liver disease. []
Q13: What is the significance of Knorr's work in the history of this compound chemistry?
A15: Ludwig Knorr's synthesis of the first this compound derivative in 1883 marked a significant milestone in this compound chemistry. [] This discovery led to the development of antipyrine, the first pyrazolone derivative introduced in 1884, which quickly gained recognition for its analgesic, anti-inflammatory, and antipyretic properties. [] Knorr's pioneering work laid the foundation for extensive research on this compound derivatives, establishing their crucial role in medicinal chemistry and drug discovery. []
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